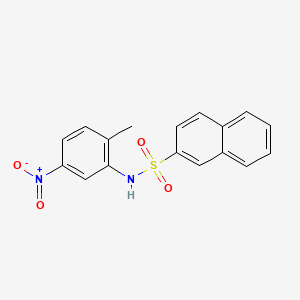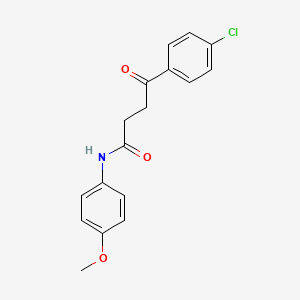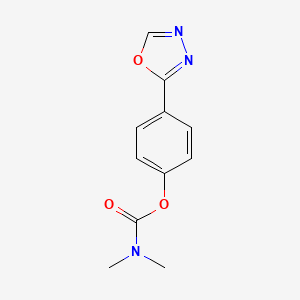
4-(4-methoxybenzyl)morpholine
Descripción general
Descripción
4-(4-methoxybenzyl)morpholine, also known as MBM, is a chemical compound that has attracted attention in scientific research due to its potential pharmacological properties. MBM is a morpholine derivative that has a methoxybenzyl group attached to the nitrogen atom of the morpholine ring.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Key Pharmaceutical Intermediates : The compound is used in the synthesis of aprepitant intermediates. Zhang Fuli (2012) outlined the synthesis process involving 4-methoxybenzaldehyde and other components to produce key intermediates (Zhang, 2012).
Molluscicidal Agents : Duan et al. (2014) synthesized a compound incorporating a morpholine moiety, showing significant molluscicidal effects. The synthesis involved 4-methoxybenzoate, indicating the compound's relevance in creating bioactive agents (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, Xu, Dong-fang, 2014).
Biodegradable Polyesteramides : Veld et al. (1992) utilized derivatives of morpholine-2,5-dione, including those with p-methoxy-protected thiol groups, for creating biodegradable polyesteramides. This underscores its role in polymer chemistry (Veld, Dijkstra, Feijen, 1992).
Oligoribonucleotides Synthesis : Takaku and Kamaike (1982) used the 4-methoxybenzyl group in the synthesis of oligoribonucleotides, showcasing its utility in nucleotide chemistry (Takaku, Kamaike, 1982).
Pharmacological Applications
Antitubercular Agents : Badiger and Khazi (2013) synthesized Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles using 4-methoxybenzyl, finding potent antitubercular activity, especially in pyrrolidine substituted bases (Badiger, Khazi, 2013).
Antiplasmodial Activity : Hadanu et al. (2010) synthesized and tested (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide for antiplasmodial activities, demonstrating its potential in malaria treatment (Hadanu, Mastjeh, Jumina, Mustofa, Widjayanti, Sholikhah, 2010).
Antifungal Agents : Abrão et al. (2015) synthesized eugenol Mannich bases including morpholin-4-ylmethyl phenyl benzoate, which showed significant anticandidal activity, highlighting its role in developing new antifungal drugs (Abrão, Pizi, Souza, Silva, Fregnan, Silva, Coelho, Malaquias, Dias, Dias, Veloso, Carvalho, 2015).
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-11(3-5-12)10-13-6-8-15-9-7-13/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGALYCHDSDDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354803 | |
| Record name | 4-(4-methoxybenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17494-29-0 | |
| Record name | 4-[(4-Methoxyphenyl)methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17494-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methoxybenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)

![3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)


![4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5793939.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-butenamide](/img/structure/B5793944.png)


![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5793953.png)